molecular formula C12H14N4OS2 B13372086 N-(2,1,3-benzothiadiazol-4-yl)-N'-(2,2-dimethylpropanoyl)thiourea

N-(2,1,3-benzothiadiazol-4-yl)-N'-(2,2-dimethylpropanoyl)thiourea

Cat. No.: B13372086
M. Wt: 294.4 g/mol
InChI Key: IMGRUVPZGVSAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. This compound features a benzothiadiazole moiety, which is often associated with photophysical properties, and a thiourea group, which can participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea typically involves the reaction of 2,1,3-benzothiadiazole-4-amine with 2,2-dimethylpropanoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiadiazole moiety can be reduced under specific conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiourea group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the thiourea group under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced benzothiadiazole derivatives.

    Substitution: Thiourea derivatives with various substituents.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific photophysical properties, such as organic light-emitting diodes (OLEDs) or photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The benzothiadiazole moiety could be involved in electron transfer processes, while the thiourea group might form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,1,3-benzothiadiazol-4-yl)-N’-phenylthiourea
  • N-(2,1,3-benzothiadiazol-4-yl)-N’-methylthiourea
  • N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)urea

Uniqueness

N-(2,1,3-benzothiadiazol-4-yl)-N’-(2,2-dimethylpropanoyl)thiourea is unique due to the presence of both the benzothiadiazole and thiourea groups, which confer distinct chemical and physical properties. Compared to similar compounds, it might exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H14N4OS2

Molecular Weight

294.4 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-4-ylcarbamothioyl)-2,2-dimethylpropanamide

InChI

InChI=1S/C12H14N4OS2/c1-12(2,3)10(17)14-11(18)13-7-5-4-6-8-9(7)16-19-15-8/h4-6H,1-3H3,(H2,13,14,17,18)

InChI Key

IMGRUVPZGVSAIP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(=S)NC1=CC=CC2=NSN=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.